Dinophysistoxin 1

Protein Phosphatase Inhibition Signal Transduction Enzyme Kinetics

Dinophysistoxin 1 (DTX-1), also known as 35-methylokadaic acid, is a lipophilic polyether marine toxin produced by dinoflagellates of the genera Dinophysis and Prorocentrum. It is a principal causative agent of diarrhetic shellfish poisoning (DSP) in humans following the consumption of contaminated bivalves.

Molecular Formula C45H70O13
Molecular Weight 819.0 g/mol
CAS No. 81720-10-7
Cat. No. B117357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinophysistoxin 1
CAS81720-10-7
Synonyms35S-methylokadaic acid
dinophysistoxin 1
dinophysistoxin-1
dinophytoxin-1
DTX-1 protein, Dinophysis
DTX1
Molecular FormulaC45H70O13
Molecular Weight819.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O
InChIInChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1
InChIKeyCLBIEZBAENPDFY-HNXGFDTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dinophysistoxin 1 (CAS 81720-10-7): A Potent Lipophilic Marine Toxin for Diarrhetic Shellfish Poisoning Research


Dinophysistoxin 1 (DTX-1), also known as 35-methylokadaic acid, is a lipophilic polyether marine toxin produced by dinoflagellates of the genera Dinophysis and Prorocentrum [1]. It is a principal causative agent of diarrhetic shellfish poisoning (DSP) in humans following the consumption of contaminated bivalves [2]. DTX-1 acts as a potent inhibitor of serine/threonine protein phosphatases, specifically PP1 and PP2A , which underlies its use as a pharmacological tool in signal transduction research and as a critical analytical standard in food safety monitoring.

Why Okadaic Acid or DTX-2 Are Not Direct Replacements for Dinophysistoxin 1


Despite belonging to the same okadaic acid group of toxins and sharing a common molecular target (protein phosphatases PP1/PP2A), dinophysistoxin 1 (DTX-1) exhibits quantifiably distinct potency and toxicological properties compared to its closest analogs, okadaic acid (OA) and dinophysistoxin-2 (DTX-2) [1]. Regulatory bodies have historically assigned identical toxicity equivalency factors (TEFs) to OA and DTX-1, but accumulating in vitro evidence demonstrates that DTX-1 is a more potent inducer of DNA damage, has greater oral bioavailability, and shows higher neurotoxic potency [2]. Consequently, substituting DTX-1 with OA or DTX-2 in research or analytical workflows will yield different quantitative outcomes, necessitating compound-specific selection for accurate experimentation and precise calibration.

Quantifiable Differentiation of Dinophysistoxin 1 Against Closest Analogs


Superior PP2A Inhibition Potency of DTX-1 Compared to Okadaic Acid (Ki)

In a comparative enzyme inhibition study using PP2A purified from Mytilus chilensis, dinophysistoxin-1 (DTX-1) demonstrated a 4.2-fold greater affinity for the enzyme than okadaic acid (OA), as reflected by its lower inhibition constant (Ki) [1].

Protein Phosphatase Inhibition Signal Transduction Enzyme Kinetics

DTX-1 is the Most Potent Inducer of DNA Damage Among OA-Group Toxins

Quantitative Benchmark Dose (BMD) analysis of γH2AX and pH3 biomarkers in HepaRG cells revealed that DTX-1 is the most potent inducer of DNA damage among the three major DSP toxins, followed by OA and then DTX-2 [1]. The EFSA currently assigns identical TEFs to OA and DTX-1, a value that this data suggests may underestimate the relative hazard of DTX-1 [2].

Genotoxicity Toxicology DNA Damage Response

DTX-1 Exclusively Disrupts Intestinal Barrier Integrity at Low Nanomolar Concentrations

In a direct comparative study on differentiated Caco-2 cell monolayers, DTX-1 uniquely disrupted epithelial barrier integrity at concentrations above 50 nM, an effect not observed with OA or DTX-2 even at higher concentrations [1]. Furthermore, DTX-1 was the only toxin able to significantly cross the intestinal epithelium at concentrations above 100 nM, correlating with its observed higher oral toxicity [1].

Oral Toxicity Intestinal Permeability Tight Junctions

DTX-1 Exhibits Markedly Higher Neurotoxic Potency than Okadaic Acid

A comparative neurotoxicity assessment demonstrated that DTX-1 is approximately 4 to 5 times more potent than OA in reducing cell viability in the SH-SY5Y human neuroblastoma cell line [1]. More strikingly, DTX-1 was 15 to 18 orders of magnitude more potent than OA in decreasing transepithelial electrical resistance (TEER) of Caco-2 monolayers in a co-culture model [1].

Neurotoxicity Cell Viability SH-SY5Y

Enhanced Sensitivity of Immunoassay Detection for DTX-1 Over Okadaic Acid

In the development of a monoclonal antibody (mAb)-based indirect competitive ELISA for seafood toxin detection, the assay exhibited a higher sensitivity for DTX-1 compared to OA, with IC50 values of 3.89 ng/mL and 4.40 ng/mL, respectively [1]. This indicates a stronger binding affinity of the mAb for DTX-1.

Immunoassay Analytical Chemistry ELISA

Availability of SI-Traceable Certified Reference Materials for DTX-1

The National Research Council of Canada (NRC) provides certified calibration solutions (CRM-DTX1-c) and mussel tissue matrix reference materials (CRM-DSP-Mus-c) with certified values specifically for dinophysistoxin-1 [1][2]. This contrasts with the availability of such traceable standards for other analogs, ensuring the highest level of accuracy and comparability for DTX-1 quantification in regulatory and research settings.

Analytical Standards Certified Reference Material Food Safety

Optimal Scientific and Procurement Applications for Dinophysistoxin 1


Investigating Intestinal Barrier Dysfunction and Oral Toxicity Mechanisms

As the only OA-group toxin demonstrated to disrupt Caco-2 monolayer integrity at low nanomolar concentrations and significantly cross the intestinal epithelium [1], DTX-1 is the unequivocal choice for mechanistic studies on DSP toxin absorption, oral bioavailability, and intestinal pathophysiology. Its use is critical for developing accurate in vitro models of DSP oral toxicity.

Calibrating Analytical Methods for DSP Toxin Quantification in Seafood

Due to the availability of SI-traceable certified reference materials (e.g., CRM-DTX1-c) and its distinct behavior in immunoassays [2][3], DTX-1 is an essential standard for calibrating LC-MS/MS methods and validating ELISA kits for the accurate quantification of DSP toxins in shellfish, ensuring compliance with food safety regulations.

Studying DNA Damage and Genotoxicity Pathways

Given its proven status as the most potent inducer of DNA damage among OA, DTX-1, and DTX-2 [4], DTX-1 is the preferred molecular probe for researchers investigating the genotoxic and aneugenic mechanisms of phycotoxins. Its use maximizes experimental signal and allows for the exploration of dose-response relationships at lower, more physiologically relevant concentrations.

Elucidating Neurotoxic Mechanisms of Action in Co-Culture Models

The exceptional potency of DTX-1 in reducing neuroblastoma cell viability and disrupting epithelial barrier function in co-culture systems [5] makes it the ideal tool for investigating the complex, multi-organ interactions underlying DSP neurotoxicity, including the role of neuropeptides like NPY.

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